molecular formula C21H20F2N2O2S2 B2393475 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide CAS No. 955258-91-0

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide

Cat. No. B2393475
CAS RN: 955258-91-0
M. Wt: 434.52
InChI Key: LDJHMJJSLJLJJC-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C21H20F2N2O2S2 and its molecular weight is 434.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and characterization of related isoquinoline derivatives have been explored to understand their chemical properties and potential applications. For instance, derivatives of isoquinolines and quinolines were synthesized via intramolecular substitution, leading to various fluorinated products with potential utility in medicinal chemistry and material science (Ichikawa et al., 2006).

Pharmacological Applications

  • Isoquinoline derivatives have been evaluated for their potential as pharmacological agents. For example, quinazoline derivatives have been synthesized and assessed for their diuretic, antihypertensive, and anti-diabetic activities, indicating the versatility of isoquinoline-based compounds in drug development (Rahman et al., 2014).

Catalysis and Chemical Reactions

  • Isoquinoline sulfonamides have been utilized as inhibitors for cyclic nucleotide-dependent protein kinases and protein kinase C, showcasing their potential in the modulation of enzymatic activities for therapeutic purposes (Hidaka et al., 1984).

Analytical Chemistry Applications

  • In analytical chemistry, methods have been developed for the detection of low concentrations of pharmaceuticals in industrial waste streams using related sulfonamide compounds, highlighting their importance in environmental monitoring and safety assessments (Deegan et al., 2011).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O2S2/c22-18-5-6-19(23)21(11-18)29(26,27)24-12-20(17-8-10-28-14-17)25-9-7-15-3-1-2-4-16(15)13-25/h1-6,8,10-11,14,20,24H,7,9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJHMJJSLJLJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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